Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate
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Overview
Description
Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate is a chemical compound with the molecular formula C8H9Cl3O3 It is known for its unique structure, which includes an ethyl ester group, an acetyl group, and three chlorine atoms attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate typically involves the reaction of ethyl acetoacetate with trichloroacetaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at a controlled temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated derivatives .
Scientific Research Applications
Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetyl-4-chlorobut-2-enoate
- Ethyl 2-acetyl-4,4-dichlorobut-2-enoate
- Ethyl 2-acetyl-4,4,4-tribromobut-2-enoate
Uniqueness
Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of three chlorine atoms, which impart distinct chemical properties compared to its analogs.
Properties
CAS No. |
63093-78-7 |
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Molecular Formula |
C8H9Cl3O3 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C8H9Cl3O3/c1-3-14-7(13)6(5(2)12)4-8(9,10)11/h4H,3H2,1-2H3 |
InChI Key |
ORKYVIFQXHPPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C |
Origin of Product |
United States |
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